molecular formula C18H17ClN4O4 B15017520 N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B15017520
M. Wt: 388.8 g/mol
InChI Key: QEINHAOVTXOUGQ-RGVLZGJSSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: is a complex organic compound with a unique structure that includes both chloro and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps. The initial step often includes the preparation of the core structure, followed by the introduction of the chloro and nitro groups under controlled conditions. Common reagents used in these reactions include chlorinating agents and nitrating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and hydrazinecarbonyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is typically an amine derivative.

    Substitution: The resulting products depend on the nucleophile used, often leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its desired biological effects.

Comparison with Similar Compounds

  • N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-CHLOROPHENYL)-2-FURYL)PROPANAMIDE
  • N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)PROPANAMIDE
  • 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE

Uniqueness: The unique combination of chloro and nitro groups in N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE distinguishes it from similar compounds

Properties

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H17ClN4O4/c1-12-15(19)3-2-4-16(12)21-17(24)9-10-18(25)22-20-11-13-5-7-14(8-6-13)23(26)27/h2-8,11H,9-10H2,1H3,(H,21,24)(H,22,25)/b20-11+

InChI Key

QEINHAOVTXOUGQ-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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